molecular formula C17H37O4P B13711057 Heptadecyl dihydrogen phosphate

Heptadecyl dihydrogen phosphate

Cat. No.: B13711057
M. Wt: 336.4 g/mol
InChI Key: CYZASAMUYFRGTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Heptadecyl dihydrogen phosphate is an organic phosphate ester with the chemical formula C17H37O4P. It is a long-chain alkyl phosphate ester, which is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its surfactant properties, making it useful in formulations that require emulsification, dispersion, and stabilization.

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadecyl dihydrogen phosphate can be synthesized through the esterification of heptadecanol with phosphoric acid. The reaction typically involves heating heptadecanol with phosphoric acid in the presence of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the phosphate ester.

Industrial Production Methods: In industrial settings, the production of this compound often involves a continuous process where heptadecanol and phosphoric acid are fed into a reactor. The reaction mixture is heated and stirred to promote esterification. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products.

Chemical Reactions Analysis

Types of Reactions: Heptadecyl dihydrogen phosphate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water, this compound can hydrolyze to produce heptadecanol and phosphoric acid.

    Oxidation: This compound can be oxidized to form heptadecanoic acid and phosphoric acid.

    Substitution: this compound can participate in substitution reactions where the phosphate group is replaced by other functional groups.

Common Reagents and Conditions:

    Hydrolysis: Typically carried out in aqueous solutions under acidic or basic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Substitution: Reagents such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed:

    Hydrolysis: Heptadecanol and phosphoric acid.

    Oxidation: Heptadecanoic acid and phosphoric acid.

    Substitution: Various alkyl or acyl derivatives depending on the substituent introduced.

Scientific Research Applications

Heptadecyl dihydrogen phosphate has a wide range of applications in scientific research, including:

    Chemistry: Used as a surfactant in the synthesis of nanoparticles and other colloidal systems.

    Biology: Employed in the formulation of liposomes and other lipid-based delivery systems for drug delivery.

    Medicine: Investigated for its potential use in targeted drug delivery and as a component in pharmaceutical formulations.

    Industry: Utilized in the production of detergents, emulsifiers, and dispersants for various industrial applications.

Mechanism of Action

The mechanism of action of heptadecyl dihydrogen phosphate primarily involves its surfactant properties. The long hydrophobic alkyl chain interacts with hydrophobic substances, while the hydrophilic phosphate group interacts with water, allowing it to stabilize emulsions and disperse particles. In biological systems, it can interact with cell membranes and enhance the delivery of therapeutic agents by facilitating their incorporation into lipid bilayers.

Comparison with Similar Compounds

    Octadecyl dihydrogen phosphate: Similar in structure but with an additional carbon in the alkyl chain.

    Hexadecyl dihydrogen phosphate: One carbon less in the alkyl chain compared to heptadecyl dihydrogen phosphate.

    Dodecyl dihydrogen phosphate: A shorter alkyl chain, resulting in different surfactant properties.

Uniqueness: this compound is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties, making it particularly effective in certain applications where other alkyl phosphates may not perform as well.

Properties

Molecular Formula

C17H37O4P

Molecular Weight

336.4 g/mol

IUPAC Name

heptadecyl dihydrogen phosphate

InChI

InChI=1S/C17H37O4P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-22(18,19)20/h2-17H2,1H3,(H2,18,19,20)

InChI Key

CYZASAMUYFRGTI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCCCOP(=O)(O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.